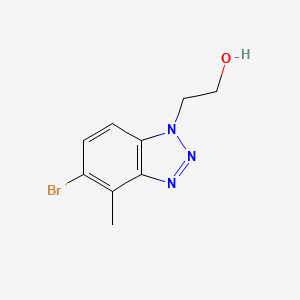
(S)-N-(4-(benzofuran-5-yl)phenyl)-2-(2-(1-(cyclopropanecarbonyl)pyrrolidin-3-yl)acetyl)hydrazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(4-(benzofuran-5-yl)phenyl)-2-(2-(1-(cyclopropanecarbonyl)pyrrolidin-3-yl)acetyl)hydrazine-1-carboxamide is a complex organic compound that features a benzofuran moiety, a cyclopropane ring, and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(4-(benzofuran-5-yl)phenyl)-2-(2-(1-(cyclopropanecarbonyl)pyrrolidin-3-yl)acetyl)hydrazine-1-carboxamide likely involves multiple steps, including:
- Formation of the benzofuran-5-yl phenyl intermediate.
- Introduction of the cyclopropanecarbonyl group to the pyrrolidine ring.
- Coupling of the intermediate with the hydrazine-1-carboxamide moiety.
Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often involving continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: Substitution reactions might occur at the aromatic rings or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under various conditions.
Major Products
The major products would depend on the specific reactions and conditions used, but could include oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
(S)-N-(4-(benzofuran-5-yl)phenyl)-2-(2-(1-(cyclopropanecarbonyl)pyrrolidin-3-yl)acetyl)hydrazine-1-carboxamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, such as in drug development for targeting specific diseases.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-N-(4-(benzofuran-5-yl)phenyl)-2-(2-(1-(cyclopropanecarbonyl)pyrrolidin-3-yl)acetyl)hydrazine-1-carboxamide: can be compared with other benzofuran derivatives, cyclopropane-containing compounds, and pyrrolidine derivatives.
Uniqueness
- The unique combination of benzofuran, cyclopropane, and pyrrolidine moieties in a single molecule may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C25H26N4O4 |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
1-[4-(1-benzofuran-5-yl)phenyl]-3-[[2-[(3S)-1-(cyclopropanecarbonyl)pyrrolidin-3-yl]acetyl]amino]urea |
InChI |
InChI=1S/C25H26N4O4/c30-23(13-16-9-11-29(15-16)24(31)18-1-2-18)27-28-25(32)26-21-6-3-17(4-7-21)19-5-8-22-20(14-19)10-12-33-22/h3-8,10,12,14,16,18H,1-2,9,11,13,15H2,(H,27,30)(H2,26,28,32)/t16-/m0/s1 |
Clé InChI |
XRBCZQDWXXBNNI-INIZCTEOSA-N |
SMILES isomérique |
C1CN(C[C@@H]1CC(=O)NNC(=O)NC2=CC=C(C=C2)C3=CC4=C(C=C3)OC=C4)C(=O)C5CC5 |
SMILES canonique |
C1CC1C(=O)N2CCC(C2)CC(=O)NNC(=O)NC3=CC=C(C=C3)C4=CC5=C(C=C4)OC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079088.png)




![4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]benzene-1,2-diol](/img/structure/B14079119.png)


![(6-Bromo-[2,3'-bipyridin]-4-yl)boronic acid](/img/structure/B14079138.png)


![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S)-1-[2-[4-[4-[4-[carbamimidoyl-[4-(diaminomethylideneamino)butyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14079153.png)
![methyl (2S)-3-(but-3-en-1-yloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14079172.png)

